N,N-Dimethyl-3,5-dinitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFFLMOPHMUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678995 | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46429-76-9 | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactions of N,n Dimethyl 3,5 Dinitroaniline
Synthetic Routes and Precursors
The synthesis of N,N-dimethyl-3,5-dinitroaniline and its related compounds can be achieved through several methodologies, each utilizing different precursors and reaction conditions.
A notable synthesis involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF). This process yields N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine, a derivative that serves as a precursor for new energetic compounds. researchgate.net The reaction is typically conducted at 100°C for 4 hours. researchgate.net This method highlights a pathway to novel energetic materials through nucleophilic substitution reactions. researchgate.net
| Precursor | Reagent | Product | Conditions | Reference |
| 4-chloro-3,5-dinitropyrazole | Dimethylformamide (DMF) | N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | 100°C, 4 hours | researchgate.net |
An analogous dinitroaniline, N-ethyl-2,4-dinitroaniline, is synthesized by the nitration of N-ethyl aniline (B41778). smolecule.comontosight.ai This reaction employs a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce nitro groups at the 2 and 4 positions of the benzene (B151609) ring. smolecule.com The resulting product is then purified by recrystallization from ethanol (B145695). smolecule.com
| Precursor | Reagents | Product | Key Step |
| N-ethyl aniline | Concentrated Sulfuric Acid, Nitric Acid | N-ethyl-2,4-dinitroaniline | Nitration |
3,5-Dinitroaniline (B184610), a related compound, is known to be formed as a byproduct during the manufacturing of 2,4,6-trinitrotoluene (B92697) (TNT). smolecule.comdtic.mil The production of TNT can lead to various byproducts, including different isomers of dinitroaniline. researchgate.netdtic.mil
Another synthetic route to 3,5-dinitroaniline involves the partial reduction of 1,3,5-trinitrobenzene (B165232). smolecule.com The Zinin reduction, which uses negative divalent sulfur species like sodium sulfide (B99878), is a classic method for reducing nitroarenes. sciencemadness.org This method can be controlled to selectively reduce one nitro group, yielding the corresponding nitroamine. sciencemadness.orgstackexchange.com
| Precursor | Reducing Agent | Product | Reaction Type | Reference |
| 1,3,5-Trinitrobenzene | Sodium Sulfide | 3,5-Dinitroaniline | Zinin Reduction | smolecule.comsciencemadness.org |
The synthesis of this compound can be envisioned from various substituted aniline precursors. The introduction of nitro groups onto an aniline ring is a common strategy. For instance, the nitration of N,N-dimethylaniline could potentially yield the desired product, although controlling the regioselectivity to obtain the 3,5-dinitro isomer is a significant challenge. scispace.com Furthermore, reactions involving substituted anilines and nitro-containing reagents can lead to a variety of dinitroaniline derivatives. nih.govthieme-connect.com
Reaction Mechanisms and Transformations
Dinitroanilines, including this compound and its analogs, undergo various chemical transformations. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the amino group.
The reactions of dinitroaniline herbicides like trifluralin (B1683247) with nucleophiles have been studied, revealing the formation of Meisenheimer complexes. cdnsciencepub.com These reactions can proceed with kinetic or thermodynamic control, leading to different adducts. cdnsciencepub.com The amino group's ability to donate its lone pair of electrons to the aromatic ring system plays a crucial role in the reaction pathways. cdnsciencepub.com
Reduction of the nitro groups is a common transformation. For example, the nitro groups of N-ethyl-2,4-dinitroaniline can be reduced to amino groups using hydrogen gas with a palladium on carbon catalyst, forming N-ethyl-2,4-diaminoaniline. smolecule.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound, caused by the strong electron-withdrawing nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net This reactivity is a cornerstone of its chemical behavior.
Interaction with Nucleophiles (e.g., OD⁻, SO₃²⁻)
This compound and its analogs react with various nucleophiles. For instance, studies on related dinitroaniline herbicides, such as trifluralin and benefin, have shown that they interact with hydroxide (B78521) (OD⁻) and sulfite (B76179) (SO₃²⁻) ions. researchgate.netcdnsciencepub.comdntb.gov.ua These reactions are typically studied using techniques like ¹H NMR spectroscopy to observe the formation of intermediates and final products. researchgate.netcdnsciencepub.com The interaction with these nucleophiles often leads to the formation of colored solutions, indicative of the formation of Meisenheimer complexes. researchgate.netcdnsciencepub.com
Meisenheimer Anionic σ-Complex Formation
A key feature of the reaction of this compound and related compounds with nucleophiles is the formation of Meisenheimer anionic σ-complexes. researchgate.netcdnsciencepub.comscispace.comarkat-usa.org These complexes are intermediates in SNAr reactions and are stabilized by the electron-withdrawing nitro groups. arkat-usa.org The formation of these adducts is often reversible and can be characterized spectroscopically. scispace.comresearchgate.net For example, the reaction of N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (trifluralin) with OD⁻ results in the formation of a Meisenheimer complex. researchgate.netcdnsciencepub.comdntb.gov.ua
Regioselectivity and Stereoelectronic Effects in SNAr
The regioselectivity of nucleophilic attack on dinitroaniline derivatives is governed by both kinetic and thermodynamic factors, as well as stereoelectronic effects. researchgate.netcdnsciencepub.comdntb.gov.ua In the case of trifluralin and benefin reacting with OD⁻, there is a kinetic preference for the formation of the C-3 adduct, but the C-1 adduct is the thermodynamically favored product, ultimately leading to SNAr displacement at the C-1 position. researchgate.netcdnsciencepub.comdntb.gov.ua Conversely, the reaction of trifluralin with SO₃²⁻ shows both kinetic and thermodynamic preference for the formation of the C-3 adduct. researchgate.netcdnsciencepub.comdntb.gov.ua
The orientation of the amino group's lone pair of electrons relative to the aromatic ring's π-system also plays a crucial role. cdnsciencepub.com In compounds where bulky alkyl groups on the nitrogen atom prevent the lone pair from aligning with the π-system, the donation of electron density to the ring is hindered, which can affect the reaction rates and pathways. cdnsciencepub.com
Nitroreduction Pathways
The nitro groups of this compound are readily reduced to amino groups, providing a pathway to various amino-substituted derivatives. This transformation is a fundamental reaction in the chemistry of nitroaromatic compounds. researchgate.net
Sequential Nitroreduction to Amino Derivatives
The reduction of polynitro aromatic compounds can often be controlled to achieve selective reduction of one or more nitro groups. ornl.gov Various reducing agents and conditions can be employed to produce partially or fully reduced products. For instance, catalytic hydrogenation is a common method for the reduction of nitroaromatics. researchgate.net Enzymes known as nitroreductases can also catalyze the sequential reduction of nitro groups. nih.govasm.org These enzymes are of interest for bioremediation as they can detoxify dinitroaniline herbicides. nih.govresearchgate.net The reduction can proceed in a stepwise manner, first forming a nitroso derivative, then a hydroxylamino intermediate, and finally the amine. core.ac.uk
Formation of 5-nitro-m-phenylenediamine through Zinin Reduction
A classic method for the selective reduction of one nitro group in a polynitroaromatic compound is the Zinin reduction. core.ac.uksciencemadness.org This reaction typically uses sulfide, hydrosulfide, or polysulfide reagents. sciencemadness.org The Zinin reduction of 3,5-dinitroaniline, a related compound, using ammonium (B1175870) sulfide in ethanol yields 5-nitro-m-phenylenediamine. sciencemadness.org The reaction involves the dropwise addition of the ammonium sulfide solution to a refluxing solution of the dinitroaniline. sciencemadness.org This method is particularly useful when other reduction methods might affect other sensitive functional groups on the molecule. sciencemadness.org
Derivatization Reactions
This compound serves as a versatile precursor in the synthesis of various derivatives, leveraging the reactivity of its aromatic ring, which is activated by the electron-withdrawing nitro groups.
Synthesis of Energetic Derivatives (e.g., N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine)
The dinitroaniline moiety is a foundational component in the development of energetic materials. While direct conversion of this compound to pyrazole-based explosives is not the primary documented route, the synthesis of related dinitropyrazole compounds highlights the general strategies employed. For instance, the energetic compound N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine is prepared from a different precursor, 4-chloro-3,5-dinitropyrazole, via a reaction with DMF. researchgate.net
However, the broader class of dinitro-aromatic amines is central to creating high-energy-density materials (HEDMs). A common strategy involves using a dinitro-amino-azole, such as 4-amino-3,5-dinitropyrazole (ADNP), as a building block. uni-muenchen.de This precursor can undergo diazotization and subsequent reactions to introduce other energetic functional groups or to link different heterocyclic rings. uni-muenchen.dersc.org For example, 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its nitrogen-rich salts have been synthesized from ADNP, demonstrating a pathway to C-C linked pyrazole-tetrazole energetic materials. uni-muenchen.de These derivatives often exhibit high thermal stability and impressive detonation performance, with calculated detonation velocities for some salts exceeding 9000 m·s⁻¹. rsc.org
Nucleophilic Reactions for Derivative Formation
Nucleophilic aromatic substitution (SNAr) is a key reaction for the derivatization of this compound and related compounds. The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
Common derivatization methods include:
Reaction with Amines: Dinitroaniline derivatives can be synthesized by reacting a suitable precursor, such as an alkoxy-dinitrobenzene, with an appropriate amine. This reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group on the aromatic ring. The reaction is typically run neat or in a solvent, with an excess of the amine used to drive the reaction to completion. google.com
Displacement of Chloro Groups: In related systems, such as 4-chloro-3,5-dinitrobenzoates, the chloro group acts as an excellent leaving group for nucleophilic substitution. A general procedure involves suspending the chlorinated precursor in an alcohol, followed by the addition of an amine and a base like triethylamine. The mixture is refluxed, leading to the displacement of the chloride by the amine to form the new derivative. nih.gov
Interaction with Hydroxide: The interaction of dinitroanilines with hydroxide ions (HO⁻) in solution can lead to the formation of various species, including dianionic adducts where the hydroxide ion adds to an unsubstituted position on the ring. researchgate.net
The table below summarizes representative conditions for nucleophilic substitution reactions on related dinitro-aromatic compounds.
| Precursor Type | Nucleophile | Conditions | Product Type | Source |
|---|---|---|---|---|
| Alkoxy-dinitrobenzene | Alkylamine | Neat, 20°C to 40°C, 2:1 to 6:1 molar ratio of amine to precursor | N-Alkyl-dinitroaniline | google.com |
| Aryl Chloride (e.g., 4-chloro-3,5-dinitro-compound) | Amine/Triethylamine | 95% Ethanol, Reflux (1 h) | N-Substituted dinitro-compound | nih.gov |
| N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | Hydroxide Ion (HO⁻) | Aqueous Dimethyl Sulfoxide (DMSO) | Dianionic σ-complex | researchgate.net |
Hydrolysis and Denitration Pathways
The chemical stability of this compound can be compromised under certain environmental conditions, leading to hydrolysis and denitration. Studies on analogous compounds like 2,4-dinitroanisole (B92663) (DNAN) provide significant insight into these degradation pathways. osti.govnih.gov
Formation of Nitrite (B80452) and 2,4-Dinitrophenol (B41442) (DNP)
For dinitro-aromatic compounds, two primary hydrolysis pathways are recognized:
Hydrolysis of the Substituent: For an alkoxy-substituted compound like DNAN, this involves demethylation to produce 2,4-dinitrophenol (DNP). osti.govnih.gov For this compound, the analogous reaction would be the hydrolysis of the dimethylamino group.
Denitration: This pathway involves the nucleophilic substitution of a nitro group (NO₂) by a hydroxide ion (OH⁻), leading to the formation of a phenolic compound and releasing a nitrite ion (NO₂⁻) into the solution. osti.govnih.gov
In homogeneous aqueous solutions, the hydrolysis of the substituent (demethylation for DNAN) is often the preferred pathway, leading to the formation of DNP. osti.gov However, the presence of certain catalysts can shift the reaction to favor denitration. osti.govnih.gov The conversion of 3,5-dinitroaniline to 3,5-dinitrophenol (B182416) has also been identified as a transformation pathway, proceeding through the formation of a diazonium ion intermediate following nitrosation of the amine group. semanticscholar.orgnih.gov
Influence of Pyrogenic Carbonaceous Matter on Hydrolysis
Pyrogenic carbonaceous matter (PCM), such as graphite (B72142), biochar, and activated carbon, has been shown to significantly facilitate the hydrolysis of dinitro-aromatic compounds. nih.govnih.govresearchgate.net
Research findings indicate:
Enhanced Reaction Rates: In the presence of graphite, the degradation of DNAN was observed at pH 11.5 and 25°C, conditions under which no significant decay occurred in its absence. osti.govnih.gov Quaternary ammonium-modified activated carbon was particularly effective, reducing the half-life of DNAN from 185 days to just 2.5 days under these conditions. nih.govnih.gov
Shifted Reaction Pathway: PCM surfaces tend to favor the denitration pathway over the hydrolysis of the substituent. osti.gov The formation of nitrite during the decay of DNAN in the presence of PCM confirms this shift. osti.govnih.gov This is considered advantageous as nitrite is generally less toxic than DNP. osti.gov
Mechanism of Catalysis: It is proposed that PCM facilitates these reactions by creating a unique microenvironment. By confining the reactants near the surface, PCM creates an environment with a weaker dielectric constant that favors nucleophilic substitution reactions and lowers the activation energy barrier for hydrolysis. nih.govnih.gov For DNAN, graphite was found to lower the activation energy by approximately 54.3 kJ·mol⁻¹. nih.gov
| Compound | Condition | Dominant Pathway | Key Products | Source |
|---|---|---|---|---|
| 2,4-Dinitroanisole (DNAN) | Homogeneous Solution (pH > 11.5) | Demethylation | 2,4-Dinitrophenol (DNP) | osti.gov |
| 2,4-Dinitroanisole (DNAN) | With Pyrogenic Carbonaceous Matter (PCM) | Denitration | Nitrite (NO₂⁻) | osti.govnih.gov |
| 3,5-Dinitroaniline | Photochemical / Nitrosation | Deamination | 3,5-Dinitrophenol | semanticscholar.orgnih.gov |
Photodecomposition Processes
Exposure to sunlight can induce the decomposition of dinitroaniline compounds. The primary photodecomposition mechanisms involve modifications to both the amine substituent and the nitro groups on the aromatic ring. cambridge.orgekb.eg
Studies on various dinitroaniline herbicides show that decomposition is consistently higher when samples are exposed to sunlight compared to being kept in the dark. cambridge.org For pendimethalin (B1679228), a related dinitroaniline herbicide, photodecomposition proceeds through oxidative dealkylation and nitro reduction. ekb.eg
Key photolytic transformation pathways include:
N-Dealkylation: The alkyl groups attached to the amine nitrogen can be cleaved. For this compound, this would lead to the sequential formation of N-methyl-3,5-dinitroaniline and subsequently 3,5-dinitroaniline.
Nitro Group Reduction: One or more of the nitro groups (NO₂) can be reduced to an amino group (NH₂).
Deamination: Photodegradation of 2,4,6-trinitrotoluene (TNT) can produce 3,5-dinitroaniline as an intermediate, which can then be converted to 3,5-dinitrophenol. semanticscholar.org This transformation is thought to occur via a deamination reaction involving a diazonium ion intermediate. semanticscholar.orgnih.gov
Nitrite Formation: Photolysis can also lead to the cleavage of the C-NO₂ bond, releasing nitrite. semanticscholar.org The photolysis of nitrite and nitrate (B79036) in solution can generate reactive species like hydroxyl radicals and nitrogen dioxide, which can participate in further reactions. nih.gov
These processes result in a complex mixture of degradation products, as the initial products can themselves undergo further photochemical reactions. semanticscholar.orgekb.eg
Oxidative Dealkylation
Mechanistic studies on N,N-dialkylanilines suggest that the reaction can proceed through different pathways depending on the substrate and conditions. One proposed pathway involves a single electron transfer (SET) from the amine to the active oxidant of the P450 enzyme, forming an aminium radical cation. nih.govmdpi.com This is followed by the transfer of a proton from the α-carbon to yield an iminium ion, which is then hydrolyzed to the final products. mdpi.com The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, significantly influences the electronic properties of the amine and can affect the reaction mechanism. For instance, studies on 4-substituted N,N-dimethylanilines have shown that electron-withdrawing groups can shift the mechanism towards hydrogen atom abstraction (HAT) rather than a pure electron transfer pathway. nih.gov
Chemical models using non-heme manganese or iron complexes can also catalyze the oxidative N-demethylation of N,N-dimethylanilines. mdpi.comfrontiersin.org These studies support a mechanism initiated by a fast electron transfer from the amine to a high-valent metal-oxo species, generating a transient radical cation intermediate, which is consistent with the proposed biological pathways. mdpi.comresearchgate.net
Nitro Reduction
The reduction of nitro groups is a characteristic reaction of nitroaromatic compounds, including dinitroanilines. This transformation can be achieved using various chemical reagents or through enzymatic catalysis. In polynitroaromatic compounds, the selective reduction of a single nitro group is often possible. oup.com Bacterial oxygen-insensitive (Type I) nitroreductases catalyze the sequential reduction of nitro groups via nitroso and hydroxylamino intermediates to form the corresponding amino group, using NAD(P)H as an electron donor. oup.com In many cases, the hydroxylamino derivative is the final product of the enzymatic reaction. oup.com
For dinitroaniline herbicides, which are structurally related to this compound, nitroreduction is a key step in their detoxification and degradation. asm.org For example, the enzyme pendimethalin nitroreductase (PNR) from Bacillus subtilis Y3 has been shown to reduce the C-6 nitro group of pendimethalin. asm.org Similarly, the nitroreductase NfnB from Sphingopyxis sp. can catalyze the reduction of dinitroaniline herbicides. nih.gov This enzymatic reduction often serves as the initial step in biodegradation pathways, as the resulting amino group can make the molecule more susceptible to further microbial attack. asm.org
Biodegradation Mechanisms
The environmental fate of dinitroaniline compounds is largely determined by microbial degradation. frontiersin.orgnih.gov While often persistent, these compounds can be transformed and broken down by various soil bacteria and fungi. acs.orgresearchgate.net
Microbial Degradation Pathways
The primary routes for the microbial breakdown of dinitroaniline herbicides are nitroreduction and N-dealkylation. nih.govacs.org Various microorganisms have been identified that can carry out these transformations. For instance, bacteria from the genera Bacillus, Sphingopyxis, and Pseudomonas, as well as fungi like Aspergillus and Fusarium, have been shown to degrade dinitroaniline herbicides such as trifluralin and pendimethalin. nih.govresearchgate.net The initial steps of biodegradation are often carried out by microorganisms that utilize mineral nitrogen. dergipark.org.tr
In some cases, a single bacterial strain can initiate degradation. The bacterium Bacillus sp. TF-1 can utilize trifluralin as a carbon and energy source, degrading it first through mono-nitroreduction, followed by further reduction and N-dealkylation. nih.gov In other instances, complete degradation requires the cooperative metabolic activity of a microbial consortium. For example, the degradation of 2,4-dinitroanisole (DNAN) was achieved by the co-culture of a Pseudomonas sp. that performed O-demethylation and a Rhodococcus sp. that degraded the resulting intermediate. nih.gov
Enzymatic Reactions in Biological Systems
The key enzymatic reactions involved in the biodegradation of this compound and related compounds are catalyzed by nitroreductases and cytochrome P450 monooxygenases.
Nitroreductases are typically FMN-dependent enzymes that catalyze the reduction of nitro groups to amino or hydroxylamino groups. nih.gov These enzymes are crucial for the initial step of degradation and detoxification of dinitroaniline herbicides. nih.gov Type I nitroreductases, which are insensitive to oxygen, mediate catalysis through a ping-pong mechanism, where the enzyme's FMN cofactor is first reduced by NADH or NADPH, and the reduced FMN then transfers electrons to the nitroaromatic substrate. nih.gov Examples include NfnB from Sphingopyxis sp. strain HMH and PNR from Bacillus subtilis Y3, both of which are active against dinitroaniline herbicides. asm.orgnih.gov
Cytochrome P450 (P450) enzymes are responsible for oxidative reactions, including the N-dealkylation of the N,N-dimethylamino group. psu.edu As detailed in section 2.2.5.1, this process involves the formation of an unstable carbinolamine that breaks down, removing one of the methyl groups. washington.edursc.org In weeds, enhanced metabolism via P450 enzymes is a known mechanism of resistance to dinitroaniline herbicides, affirming the role of these enzymes in the breakdown of this class of compounds. frontiersin.org
Identification of Metabolites
The identification of metabolites is crucial for elucidating biodegradation pathways. For dinitroaniline herbicides, metabolic products resulting from both nitroreduction and dealkylation have been identified.
In the degradation of the herbicide butralin (B1668113) by Sphingopyxis sp. strain HMH, the initial product is a selectively nitro-reduced compound, N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine. This is followed by N-dealkylation to yield 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine and butanone. nih.gov Similarly, the degradation of trifluralin by Bacillus sp. TF-1 produced metabolites resulting from both nitroreduction and N-dealkylation. nih.gov The degradation of pendimethalin by Bacillus lehensis yielded 6-aminopendimethalin (from nitroreduction) and 3,4-dimethyl-2,6-dinitroaniline (B2676256) (from dealkylation). researchgate.net The table below lists metabolites identified from the degradation of the related dinitroaniline herbicide trifluralin by Bacillus sp. TF-1. nih.gov
Theoretical and Computational Chemistry of N,n Dimethyl 3,5 Dinitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecular systems. For N,N-Dimethyl-3,5-dinitroaniline, these methods provide deep insights into its geometry, stability, and reactivity at the electronic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands out as a primary computational tool for investigating the electronic structure of many-electron systems. Its application to this compound allows for an accurate and efficient analysis of its properties. Functionals like B3LYP are commonly employed due to their balanced treatment of electron correlation, providing reliable results for a wide range of molecular systems. cam.ac.uk
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule. For this compound, DFT calculations, often using basis sets like 6-311G(d,p), are performed to find the minimum energy conformation. bhu.ac.in These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Selected Calculated Geometrical Parameters for Dinitroaniline Derivatives (Note: This table is illustrative, based on typical values for related structures as direct experimental or calculated values for this compound are not readily available in the cited literature.)
| Parameter | Typical Calculated Value (DFT) |
| C-N (amino) bond length | ~1.38 Å |
| C-N (nitro) bond length | ~1.47 Å |
| N-O (nitro) bond length | ~1.23 Å |
| C-C (aromatic) bond length | ~1.39 Å |
| C-N-C (amino) bond angle | ~118° |
| O-N-O (nitro) bond angle | ~125° |
The electronic structure of this compound is characterized by the distribution of its electrons in various molecular orbitals. DFT is used to calculate the energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com
The presence of two strongly electron-withdrawing nitro groups at the meta positions, combined with the electron-donating dimethylamino group, significantly influences the electronic landscape. The HOMO is typically localized on the electron-rich part of the molecule, the dimethylamino group and the aniline (B41778) ring, while the LUMO is concentrated on the electron-deficient nitro groups. researchgate.net This separation of frontier orbitals is indicative of charge-transfer characteristics within the molecule.
Table 2: Calculated Electronic Properties for Dinitroaniline Derivatives (Note: This table is illustrative, based on typical values for related structures.)
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 3.7 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~ 4.0 - 5.0 Debye |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. bhu.ac.in The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
For this compound, the MEP map would show distinct regions of different potential. The areas around the oxygen atoms of the two nitro groups are characterized by a strong negative electrostatic potential (typically colored red or yellow), making them the most likely sites for electrophilic attack. Conversely, the region around the dimethylamino group, particularly the nitrogen atom, and the aromatic ring's hydrogen atoms would exhibit a positive electrostatic potential (colored blue), indicating sites susceptible to nucleophilic attack. bhu.ac.inresearchgate.net This analysis is crucial for predicting intermolecular interactions and the molecule's reactivity patterns.
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the supramolecular chemistry and crystal packing of molecules. Computational methods like DFT are employed to study these weak interactions. cam.ac.uk Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis help in identifying and characterizing NCIs. nih.govmdpi.com
In the context of this compound, the nitro groups can act as hydrogen bond acceptors, while the methyl hydrogens on the amino group or the aromatic hydrogens could act as donors in a crystal lattice. QTAIM analysis can identify bond critical points (BCPs) associated with these interactions, and the properties of the electron density at these points reveal the nature and strength of the interaction. conicet.gov.ar The positive sign of the Laplacian of electron density at a BCP, for instance, is indicative of a closed-shell or non-covalent interaction. conicet.gov.ar
Ab Initio Calculations for Structural Analysis
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods are often used alongside DFT to provide a comparative analysis of molecular properties. researchgate.net While computationally more demanding than DFT for a given level of accuracy, ab initio calculations can offer valuable benchmarks.
For this compound, ab initio calculations at the HF level, often with the same basis sets used in DFT studies, can be performed to optimize the molecular geometry and calculate vibrational frequencies. elixirpublishers.com Comparing the results from HF and DFT methods with experimental data, where available, helps in validating the computational approaches. For instance, studies on similar molecules have shown a high correlation between theoretical results from both HF and DFT methods and experimental findings for molecular structures and vibrational frequencies.
Molecular Dynamics Simulations (Analogue Studies)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. While direct MD simulation data for this compound is not extensively available in the provided search results, numerous studies on analogous nitroaromatic compounds provide valuable insights into its probable behavior. These simulations are instrumental in understanding everything from solvation dynamics to complex biochemical interactions.
MD simulations have been employed to predict the partition coefficients of various nitroaromatic compounds by developing united-atom force fields based on the Transferable Potentials for Phase Equilibria (TraPPE). rsc.org These simulations can determine properties like 1-octanol-water and air-water partition coefficients, which are crucial for assessing the environmental distribution of these compounds. rsc.orgfigshare.com For instance, simulations of nitroaromatic compounds in 1-octanol (B28484) have revealed the formation of hydrogen-bonded chains by the solvent around the solute, a structural detail that influences partitioning behavior. rsc.org
Furthermore, MD simulations, powered by machine learning-generated potential energy surfaces, have been used to investigate the photodissociation dynamics of nitroaromatic compounds, specifically the release of nitric oxide (NO). acs.orgnih.gov These simulations can predict the branching ratios between different dissociation pathways, such as the roaming and oxaziridine (B8769555) mechanisms, which align with experimental findings. acs.orgnih.gov
In the realm of biochemistry, MD simulations have been crucial in understanding the interaction of dinitroaniline herbicides with tubulin, the protein subunit of microtubules. nih.govmolbiolcell.org By generating multiple conformations of tubulin, researchers can perform flexible docking simulations to identify the binding sites of dinitroaniline compounds like oryzalin (B97938) and trifluralin (B1683247). nih.govmolbiolcell.org These simulations provide a molecular-level understanding of how these compounds disrupt microtubule assembly. nih.gov
The table below summarizes findings from MD simulations on analogues of this compound.
| Analogue Compound | Simulation Focus | Key Findings |
| Various Nitroaromatics | Partition Coefficients | Predicted 1-octanol-water and air-water partition coefficients. rsc.org |
| Nitrobenzene Derivatives | Photodissociation Dynamics | Predicted branching ratios for NO release via roaming and oxaziridine pathways. acs.orgnih.gov |
| Dinitroaniline Herbicides | Tubulin Interaction | Identified binding sites and elucidated the mechanism of microtubule disruption. nih.govmolbiolcell.org |
| 2,4-Dinitroanisole (B92663) (DNAN) | Hydrolysis Reaction | Investigated reaction pathways and the catalytic effect of pyrogenic carbonaceous matter. nih.govacs.org |
Computational Prediction of Reactivity
Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like this compound. By modeling electronic effects and reaction pathways, a detailed picture of their chemical behavior can be constructed.
Stereoelectronic effects, which describe the influence of molecular geometry on electronic properties, play a crucial role in the reactivity of dinitroanilines. In dinitroaniline herbicides like trifluralin and benefin, the large alkyl groups on the amino nitrogen prevent its lone pair from aligning with the π-system of the benzene (B151609) ring. cdnsciencepub.com This steric hindrance inhibits the donation of electron density to the electron-deficient aromatic ring, thereby influencing the regioselectivity of nucleophilic attack. cdnsciencepub.com
Geometry optimization calculations have been used to support the hypothesis of n → σ* stabilization of adducts formed during nucleophilic aromatic substitution (SNAr) reactions, which leads to the displacement of a substituent. cdnsciencepub.comresearchgate.net The ability of the amino group's lone pair to interact with the ring's π-system is a key factor determining the reaction outcome. cdnsciencepub.com For instance, the slower H-D exchange rate in dimethylpicramide compared to trifluralin and benefin is attributed to the differing ability of the amino nitrogen's lone pair to delocalize into the aromatic ring. cdnsciencepub.com
A study on prebiotic nucleotide synthesis highlights a stereoelectronic effect where an n→π* interaction modulates reactivity without the need for a protecting group. nih.gov This type of interaction, involving the delocalization of a lone pair into an antibonding orbital, can influence the nucleophilicity of atoms and thus the regioselectivity of reactions. nih.gov
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving dinitroaniline analogues. For example, the hydrolysis of 2,4-dinitroanisole (DNAN) has been studied using computational methods to identify different reaction pathways. nih.govacs.org These studies have shown that the reaction can proceed via two main routes: demethylation to produce the more toxic 2,4-dinitrophenol (B41442) (DNP), or denitration, which yields less toxic nitrite (B80452). nih.govacs.org The presence of pyrogenic carbonaceous matter can catalyze the denitration pathway. nih.govacs.org
The atmospheric oxidation of 2-bromo-4,6-dinitroaniline (B162937) by OH radicals has also been investigated using quantum-chemical methods. nih.gov These calculations help to determine the favorability of different reaction pathways, such as OH addition to the aromatic ring versus H-atom abstraction from the amino group. nih.gov Such studies are crucial for understanding the environmental fate of these compounds.
Furthermore, the mechanism of the Boyland-Sims oxidation of arylamines, including 2,4-dinitroaniline, has been investigated using density functional theory (DFT) calculations. pwvas.orgpwvas.org These computational studies help to distinguish between proposed reaction intermediates, such as an arylhydroxylamine-O-sulfonate and a nitrenium ion, by calculating the energetics of the reaction pathways. pwvas.orgpwvas.org The results of these calculations have provided evidence supporting the formation of the arylhydroxylamine-O-sulfonate intermediate. pwvas.org
The table below presents a summary of computational findings on reaction pathways for dinitroaniline analogues.
| Analogue Compound | Reaction Studied | Computational Method | Key Findings |
| 2,4-Dinitroanisole (DNAN) | Hydrolysis | AIMD/MM Free Energy Simulations | Identified demethylation and denitration pathways; catalysis by pyrogenic carbonaceous matter favors denitration. nih.govacs.org |
| 2-Bromo-4,6-dinitroaniline | Atmospheric Oxidation | Quantum-Chemical Methods (CVT/SCT) | OH-addition to the aromatic ring is energetically more favorable than H-atom abstraction. nih.gov |
| 2,4-Dinitroaniline | Boyland-Sims Oxidation | Density Functional Theory (B3LYP/6-311++G**) | Supported the reaction pathway proceeding via an arylhydroxylamine-O-sulfonate intermediate. pwvas.orgpwvas.org |
Modeling of Molecular Interactions
The interactions of this compound with other molecules are governed by a combination of forces, including charge-transfer and hydrogen bonding. Computational modeling provides a detailed understanding of these non-covalent interactions.
This compound, with its electron-withdrawing nitro groups, is a strong π-acceptor, making it prone to forming charge-transfer (CT) complexes with electron-donating molecules. ulisboa.pt The formation of these complexes is often characterized by the appearance of a new, low-energy absorption band in the electronic spectrum. ulisboa.pt
The electronic spectra of nitroanilines have been studied using the "Molecules in Molecules" (MIM) molecular orbital method. ulisboa.pt These calculations have shown that the first band in the electronic spectra of these compounds has contributions from both locally excited and charge-transfer configurations. ulisboa.pt The solvent can have a significant effect on the energy of these transitions, with polar solvents often causing a red shift (a shift to longer wavelengths) of the CT band. acs.org
The interaction between aromatic amines and polynitroaromatic compounds, such as 1,3,5-trinitrobenzene (B165232) (TNB), has been shown to result in the formation of Meisenheimer or σ-complexes, which are a type of charge-transfer adduct. cdnsciencepub.com Spectroscopic techniques like NMR and visible spectroscopy are used to identify these complexes. cdnsciencepub.com The electronic properties of substituents on the arylamine moiety can influence the stability and spectral characteristics of these complexes. cdnsciencepub.com
The table below provides information on charge-transfer complex formation involving nitroaromatic compounds.
| Acceptor Molecule | Donor Molecule | Key Observation |
| Nitroanilines | (intramolecular) | First absorption band has significant charge-transfer character. ulisboa.pt |
| 1,3,5-Trinitrobenzene (TNB) | Substituted Arylamines | Formation of stable σ-complexes identified by NMR and visible spectroscopy. cdnsciencepub.com |
| Rare Earth 3,5-dinitrobenzoates | Diaminodurene | Formation of supramolecular adducts with significant charge-transfer interactions. rsc.org |
Hydrogen bonding plays a critical role in determining the solid-state structure and properties of nitroanilines. In the case of 3,5-dinitroaniline (B184610), molecules are linked by N-H···O hydrogen bonds to form intricate, interwoven nets. nih.gov X-ray crystallography has revealed that in the crystal structure of 3,5-dinitroaniline, where there are two independent molecules in the asymmetric unit (Z' = 2), three distinct N-H···O hydrogen bonds are present. nih.gov These interactions link the molecules into deeply puckered nets, with each net being interwoven with its two nearest neighbors. nih.gov
The table below details the hydrogen bonding parameters observed in the crystal structure of 3,5-dinitroaniline. nih.gov
| Donor | Acceptor | N···O Distance (Å) | **N-H···O Angle (°) ** |
| N-H | O (nitro) | 3.344 (2) | 150 |
| N-H | O (nitro) | - | 167 |
| N-H | O (nitro) | 3.433 (2) | 150-167 |
Note: The original source provides a range for the N-H···O angles and does not list all individual distances.
Biological Activity and Mechanisms of Action of Dinitroanilines General, with Focus on Relevance to N,n Dimethyl 3,5 Dinitroaniline Research
Antimitotic Activity
Disruption of Microtubule Formation in Plant Cells
Tubulin Binding and Inhibition of Polymerization
The core mechanism of dinitroaniline action is the binding to tubulin, the protein subunit of microtubules. researchgate.net Research on compounds like oryzalin (B97938) and trifluralin (B1683247) shows that they bind to unpolymerized α/β-tubulin heterodimers. researchgate.net This binding forms a herbicide-tubulin complex which, when added to the growing end of a microtubule, halts further elongation. researchgate.net This effectively inhibits the polymerization process, leading to a net loss of microtubules as natural depolymerization continues. researchgate.net
Specificity for Plant and Protozoan Tubulin vs. Vertebrate Tubulin
A key characteristic of dinitroanilines is their high degree of selectivity. researchgate.net They efficiently bind to and disrupt the microtubules of plants and various protozoan parasites but are largely ineffective against vertebrate and fungal tubulins. nih.govnih.gov This selectivity is crucial for their application as herbicides and is a significant point of interest for developing new antiparasitic agents with low human toxicity. nih.govnih.gov Computational analysis comparing protozoan and bovine tubulin has shown that while dinitroanilines have a high, specific affinity for the former, they exhibit a significantly decreased and nonspecific affinity for the latter. nih.govnih.gov
Interaction with Alpha-Tubulin and M-N Loop Contacts
Unlike many other microtubule-disrupting agents that target β-tubulin, dinitroanilines are unusual in that they primarily act on α-tubulin. nih.gov Genetic and computational studies on oryzalin-resistant lines of the parasite Toxoplasma gondii have consistently identified point mutations in the α-tubulin gene. nih.govmolbiolcell.org Docking studies predict that dinitroanilines bind to a site on the α-tubulin subunit located beneath the N-loop. mdpi.comnih.govmolbiolcell.org The M and N loops are critical regions that mediate the lateral interactions between microtubule protofilaments. nih.govmolbiolcell.org By binding to this site, dinitroanilines are thought to disrupt these crucial M-N loop contacts, thereby destabilizing the entire microtubule structure. nih.govmolbiolcell.org
Antiparasitic Activity
Activity against Protozoan Parasites (e.g., Toxoplasma gondii, Leishmania, Trypanosoma spp., Cryptosporidium parvum)
Dinitroaniline herbicides have demonstrated significant activity against a wide range of protozoan parasites. This has generated considerable interest in their potential for development as therapeutic agents.
Toxoplasma gondii : The replication of Toxoplasma gondii, an obligate intracellular parasite, is inhibited by dinitroaniline compounds. For instance, wild-type T. gondii is sensitive to oryzalin at concentrations between 0.5 to 2.5 μM. Studies have shown that these compounds selectively disrupt the microtubules of the parasite without affecting the host cell's microtubules.
Leishmania spp. : Dinitroanilines have shown efficacy against various Leishmania species. Research has explored the development of novel dinitroaniline sulfonamides based on oryzalin, which have demonstrated activity against Leishmania donovani and its tubulin.
Trypanosoma spp. : The growth of Trypanosoma cruzi, the causative agent of Chagas disease, is sensitive to dinitroaniline herbicides like trifluralin. This sensitivity is linked to the specific amino acid sequences of the parasite's alpha- and beta-tubulin.
Cryptosporidium parvum : Several dinitroaniline herbicides, including trifluralin, profluralin, nitralin, pendimethalin (B1679228), and fluchloralin, have exhibited significant activity against Cryptosporidium parvum in in-vitro models. Pendimethalin was identified as the most active among the tested compounds.
The following table summarizes the activity of various dinitroanilines against different protozoan parasites.
| Compound | Parasite | Activity Metric | Value |
| Oryzalin | Toxoplasma gondii | Inhibition Conc. | 0.5 - 2.5 µM |
| Pendimethalin | Cryptosporidium parvum | IC50 | 0.19 µM |
| Nitralin | Cryptosporidium parvum | IC50 | 4.5 µM |
Selective Toxicity to Parasitic Tubulin
The key to the potential therapeutic use of dinitroanilines lies in their selective toxicity towards parasitic tubulin over mammalian tubulin. This selectivity is attributed to differences in the amino acid sequences of the tubulin proteins between parasites and their mammalian hosts. Dinitroanilines bind to a specific site on the α-tubulin subunit of the parasite, disrupting the assembly of microtubules. This disruption is a critical event that leads to the inhibition of cell division and ultimately, the death of the parasite. Computational docking studies and the analysis of resistant mutants have helped to identify the putative binding site for dinitroanilines on protozoan α-tubulin.
Mechanisms of Resistance in Parasites (e.g., Tubulin Mutations)
Resistance to dinitroaniline compounds in protozoan parasites is primarily associated with mutations in the genes encoding for tubulin, particularly α-tubulin. Studies on dinitroaniline-resistant strains of Toxoplasma gondii have identified single point mutations in the α-tubulin gene. These mutations alter the binding site of the drug, thereby reducing its efficacy. For example, mutant parasites of T. gondii with amino acid substitutions in the predicted dinitroaniline binding site can exhibit resistance to oryzalin at concentrations up to 40 μM. The specific mutations can influence the degree of resistance to different dinitroaniline derivatives.
Genotoxicity Studies (General Dinitroanilines)
The genotoxic potential of dinitroaniline compounds has been a subject of investigation to assess their safety. These studies often focus on their ability to induce mutations and the underlying mechanisms.
Mutagenicity in Bacterial Strains (e.g., Salmonella typhimurium)
Several dinitroaniline compounds have been evaluated for their mutagenic activity using the Salmonella typhimurium reverse mutation assay (Ames test). The results of these studies have been varied, depending on the specific compound and the bacterial strains used. For instance, 3,5-dinitroaniline (B184610) has been reported to be mutagenic in S. typhimurium strains TA98 and TA100, both with and without metabolic activation. Other dinitroaniline herbicides like pendimethalin and trifluralin have also shown genotoxic effects in various assays. The mutagenicity of these compounds is often linked to the presence of the nitro groups in their chemical structure.
The table below presents a summary of mutagenicity data for some dinitroanilines in Salmonella typhimurium.
| Compound | S. typhimurium Strain | Metabolic Activation | Result |
| 3,5-Dinitroaniline | TA98, TA100 | With & Without | Mutagenic |
| 4-Nitroaniline (B120555) | TA98 | With | Mutagenic |
| m-Nitroaniline | Multiple strains | Not specified | Active |
Role of Metabolic Activation in Genotoxicity
The genotoxicity of many dinitroaniline compounds is influenced by metabolic activation. In some cases, the parent compound itself is not mutagenic, but its metabolites, formed through enzymatic reactions in the liver (often simulated in vitro using S9 mix), are genotoxic. For example, 4-nitroaniline shows mutagenic activity in S. typhimurium primarily after metabolic activation. The metabolic pathways often involve the reduction of the nitro groups to form reactive intermediates that can interact with DNA. The requirement for metabolic activation can vary between different dinitroaniline derivatives.
Potential Mutagenic Effects of Nitro Groups
The nitro groups present in the structure of dinitroanilines are widely considered to be responsible for their mutagenic potential. The reduction of these nitro groups can lead to the formation of highly reactive electrophilic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can form covalent adducts with DNA, leading to mutations if not repaired by the cell's DNA repair mechanisms. The position and number of nitro groups on the aniline (B41778) ring can significantly influence the mutagenic potency of the compound.
Environmental Fate and Ecotoxicological Considerations of Dinitroaniline Compounds General, with Focus on Relevance to N,n Dimethyl 3,5 Dinitroaniline Research
Environmental Transport and Distribution
The movement and final destination of dinitroaniline compounds in the environment are governed by their physical and chemical properties, particularly their strong tendency to bind to soil and their low solubility in water.
Potential for Groundwater Contamination
The strong adsorption of dinitroanilines to soil particles and their low water solubility significantly limit their vertical movement through the soil profile. nih.govfrontiersin.org This makes them relatively immobile in most soil systems, and their potential to leach into groundwater is generally considered low. nih.govcoresta.org However, the extensive and repeated use of these herbicides has led to the detection of residues in the soil of agricultural regions years after application. nih.gov While direct leaching is limited, contamination can still occur, particularly in soils with low organic matter or through other transport mechanisms like surface runoff. Some dinitroaniline herbicides have been detected at low concentrations in groundwater, suggesting that under certain conditions, transport to groundwater is possible. nerc.ac.uk The environmental fate of these compounds is complex, and despite their general immobility, their persistence can contribute to long-term soil contamination. ontosight.ai
Long-Range Transport Potential
Despite low mobility in soil and water, some dinitroaniline herbicides have the potential for long-range atmospheric transport. isotope.com This is primarily due to their volatility, which allows them to evaporate from soil surfaces and enter the atmosphere. coresta.orgfrontiersin.orgepa.gov Compounds with higher vapor pressures are more likely to volatilize, especially from warm, moist soils. cambridge.org Once in the atmosphere, these chemicals can be transported over great distances as vapor or adsorbed to dust particles. epa.gov However, this potential for long-range transport is somewhat counteracted by their susceptibility to rapid photodegradation in the atmosphere. frontiersin.orgnih.gov
Degradation and Persistence in Environmental Matrices
The persistence of dinitroaniline compounds in the environment is highly variable and depends on several factors, including sunlight exposure, microbial activity, soil type, temperature, and moisture. nih.gov
Photodegradation in Soil and Water
Dinitroaniline compounds are susceptible to photodegradation, which is the breakdown of the chemical structure by sunlight. coresta.orgfrontiersin.org In aqueous solutions or as a vapor, photodegradation can be a significant dissipation pathway. cambridge.orgnih.gov The rate of photodegradation in natural waters follows first-order kinetics, with the chemical's half-life—the time it takes for half of the initial amount to degrade—varying based on the water body. For example, the photodegradation half-life for trifluralin (B1683247) in various natural waters ranges from 12 to 29 hours. tandfonline.com
Interestingly, the effect of dissolved organic matter (DOM) on photodegradation differs between water and soil. In water, the presence of DOM, such as humic acids, can slow down the photolytic degradation of the herbicide. tandfonline.com Conversely, on soil surfaces, the degradation rate of trifluralin is accelerated as the organic matter content increases. tandfonline.com The half-lives for trifluralin photodegradation on soil surfaces range from 15 to 38 hours, depending on the soil's composition. tandfonline.com
Table 2: Photodegradation Half-Life of Trifluralin
| Matrix | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Natural Waters | Sunlight | 12 - 29 hours | tandfonline.com |
Table generated from literature values for the representative dinitroaniline herbicide, trifluralin.
Biodegradation in Soil and Liquid Culture
The primary route for the breakdown of dinitroaniline herbicides in the soil is microbial degradation. cambridge.orgfrontiersin.org A variety of soil microorganisms, particularly fungi, are capable of degrading these compounds. cambridge.org The rate and extent of biodegradation are influenced by environmental conditions. Degradation is typically faster under anaerobic (oxygen-free) conditions compared to aerobic (oxygen-present) conditions. cambridge.org Warm and moist conditions also promote faster degradation than cool, dry conditions. cambridge.org
The persistence of dinitroanilines in soil is highly variable. Half-life values under aerobic conditions can range from 19 to 132 days, while under anaerobic conditions, they are shorter, ranging from 7 to 27 days. cambridge.org Some studies have shown that trifluralin can persist in clay loam soil for over 100 days, with complete degradation taking much longer, especially under low temperatures. nih.gov Specific bacterial and yeast strains have been isolated that can degrade dinitroanilines like pendimethalin (B1679228) in liquid cultures, using the herbicide as a source of carbon. researchgate.netscielo.br For example, the yeast strain Clavispora lusitaniae was able to degrade 74% of a 200 mg/L pendimethalin solution within 8 days. researchgate.net
Table 3: Biodegradation Half-Life Ranges for Dinitroanilines in Soil
| Condition | Half-Life (t½) | Reference |
|---|---|---|
| Anaerobic | 7 - 27 days | cambridge.org |
Table generated from literature values for the dinitroaniline class of herbicides.
Influence of Environmental Conditions (e.g., pH, Temperature, Sunlight)
The persistence and transformation of dinitroaniline compounds in the environment are significantly influenced by abiotic factors such as pH, temperature, and sunlight.
pH and Temperature: The degradation rate of dinitroaniline herbicides can be sensitive to changes in temperature and pH. For instance, the microbial degradation of pendimethalin by Bacillus megaterium and Pseudomonas resinovorans has been shown to be optimal at a pH of 7.0 and a temperature of 30°C. researchgate.net Similarly, the degradation of trifluralin by Bacillus sp. TF-1 increases as the temperature rises from 20°C to 30°C and is most effective within a pH range of 7.0 to 9.0. nih.gov Below this optimal range, the degradation rate decreases significantly. nih.gov For some dinitroanilines, such as 2,4-dinitroanisole (B92663) (DNAN), environmental factors like pH and temperature have been observed to have only modest to minor effects on their phototransformation rates. researchgate.net
Sunlight (Photodegradation): Photodegradation is a key process for the breakdown of many dinitroaniline compounds. nih.gov These compounds can absorb light at wavelengths greater than 290 nm, making them susceptible to photolysis in sunlight. cdc.gov The photolytic half-life of pendimethalin in water when exposed to continuous light is approximately 21 days. researchgate.netekb.eg Studies on oryzalin (B97938) have shown that it degrades under UV light and sunlight, with half-lives ranging from 23.52 to 61.43 hours depending on the solvent and light source. researchgate.net For DNAN, sunlight-induced phototransformation is a significant abiotic degradation pathway in surface water, with a half-life of about 0.70 days. researchgate.net The degradation process for compounds like pendimethalin under sunlight can involve mechanisms such as oxidative dealkylation and nitro reduction. ekb.eg
Ecotoxicity to Non-Target Organisms
Dinitroaniline herbicides can pose a risk to various non-target species in both aquatic and terrestrial ecosystems. d-nb.infonih.gov Their toxicity varies depending on the specific compound and the organism being tested. d-nb.inforesearchgate.net
Dinitroaniline compounds are known to be particularly toxic to aquatic life. researchgate.net Acute toxicity can range from slightly to highly toxic for species like crustaceans and fish. nih.govresearchgate.net
Algae: The growth of green algae can be inhibited by dinitroaniline compounds. For 3,5-dinitroaniline (B184610), growth reductions in Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata) were observed at the lowest tested concentration of 0.10 mg/L. dtic.mil Studies on other dinitroanilines, such as pendimethalin, have also determined chronic toxicity values for various algae and aquatic plants. researchgate.net
Cladocerans: These small crustaceans, often represented by Daphnia magna, are standard models in ecotoxicology. scielo.br For 3,5-dinitroaniline, the 48-hour median effective concentration (EC50) for D. magna was determined to be 11.0 mg/L. dtic.mil A 21-day chronic test showed toxicity at concentrations of 1.2 mg/L and higher. dtic.mil Other dinitroanilines like 1,3,5-trinitrobenzene (B165232) (TNB) are also toxic to cladocerans, with a 48-hour EC50 of 4.1 mg/L for D. magna. dtic.mil
Fish: Fish are susceptible to the toxic effects of dinitroaniline compounds. In acute toxicity tests, the 96-hour median lethal concentration (LC50) of 3,5-dinitroaniline for the fathead minnow (Pimephales promelas) was 21.0 mg/L. dtic.mil Early life stage tests with fathead minnows exposed to 3,5-dinitroaniline established a toxic threshold between 1.2 mg/L and 2.7 mg/L. dtic.mil Other compounds in this class, such as trifluralin and pendimethalin, are also recognized as being highly toxic to aquatic organisms. researchgate.net
Table 1: Acute Ecotoxicity of Select Dinitroaniline Compounds to Aquatic Organisms This table is interactive. Click on the headers to sort the data.
| Compound | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| 3,5-Dinitroaniline | Pimephales promelas (Fathead Minnow) | 96-hr LC50 | 21.0 | 96 hours | dtic.mil |
| 3,5-Dinitroaniline | Daphnia magna (Cladoceran) | 48-hr EC50 | 11.0 | 48 hours | dtic.mil |
| 3,5-Dinitroaniline | Selenastrum capricornutum (Alga) | 5-day EC50 | 0.44 | 5 days | dtic.mil |
| 1,3-Dinitrobenzene | Pimephales promelas (Fathead Minnow) | 96-hr LC50 | 3.0 | 96 hours | dtic.mil |
| 1,3-Dinitrobenzene | Daphnia magna (Cladoceran) | 48-hr EC50 | 20.0 | 48 hours | dtic.mil |
| 1,3,5-Trinitrobenzene | Pimephales promelas (Fathead Minnow) | 96-hr LC50 | 0.85 | 96 hours | dtic.mil |
| 1,3,5-Trinitrobenzene | Daphnia magna (Cladoceran) | 48-hr EC50 | 4.1 | 48 hours | dtic.mil |
The impact of dinitroanilines extends to soil-dwelling organisms and terrestrial plants.
Earthworms: The toxicity to earthworms varies among different dinitroaniline herbicides. For example, prodiamine (B1679157) and trifluralin were found to be relatively non-toxic to the earthworm Eisenia fetida, with a reported LC50 greater than 1000 µg/cm². d-nb.inforesearchgate.net However, the persistence of residues from compounds like pendimethalin can still have a significant impact on soil fauna. nih.gov
Ryegrass: Dinitroaniline herbicides are used to control grasses like Italian ryegrass (Lolium multiflorum). researchgate.net Trifluralin has been shown to control ryegrass numbers by up to 90% at an application rate of 1 kg/ha with minimal damage to barley crops. researchgate.net Pendimethalin is also effective against L. multiflorum, though it can be more phytotoxic to barley. researchgate.net
Dinitroaniline herbicides are primarily used as pre-emergence herbicides, acting on plants during germination and seedling development. ucanr.edufrontiersin.org Their specific mode of action targets cell division, leading to characteristic growth inhibition. nih.govd-nb.infonih.gov
The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubules. cambridge.orgoup.com These cellular structures are essential components of the spindle fibers, which are necessary for chromosome separation during mitosis (cell division). cambridge.org By binding to tubulin, the protein subunit of microtubules, dinitroanilines inhibit their formation and function. nih.govoup.com This leads to an arrest of mitosis in the metaphase stage, resulting in cells with multiple nuclei. cambridge.org
This disruption of cell division is most evident in the roots and shoots of susceptible plants. nih.gov The most typical morphological symptom is the inhibition of lateral or secondary root development. ucanr.educambridge.org The root tips often appear swollen or club-like. cambridge.orgoup.com While the herbicide is absorbed by the roots, translocation to the upper parts of the plant is generally minimal. frontiersin.orgcambridge.org Death of the plant typically occurs from exposure of the young shoot to the herbicide. cambridge.org
Advanced Analytical Techniques for N,n Dimethyl 3,5 Dinitroaniline Research
Spectroscopic Methods
Spectroscopic techniques are instrumental in elucidating the structural features of N,N-Dimethyl-3,5-dinitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of its protons. In a related compound, N,N-dimethyl-4-nitroaniline, the hindering of free rotation of the dimethylamino group can make the two N-methyl groups non-equivalent, which would be observable in the ¹H NMR spectrum. researchgate.net The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons within the molecule.
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | Varies |
| N-Methyl Protons | Varia |
Mass Spectrometry (MS) (e.g., GC-MS, LC-MS/MS)
Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for identifying and quantifying the compound, even in complex mixtures. helsinki.firesearchgate.net
The electron ionization mass spectrum of the related compound 3,5-dinitroaniline (B184610) shows a molecular ion peak at a mass-to-charge ratio (m/z) of 183, which corresponds to its molecular weight. smolecule.comnist.gov The fragmentation pattern is characteristic of nitroanilines and involves the loss of nitro-related fragments, such as NO and NO₂. smolecule.com For this compound (C₈H₉N₃O₄), the predicted monoisotopic mass is 211.05931 Da. uni.lu Predicted collision cross-section (CCS) values can also be calculated for different adducts. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.06659 | 142.5 |
| [M+Na]⁺ | 234.04853 | 148.6 |
| [M-H]⁻ | 210.05203 | 147.8 |
| [M+NH₄]⁺ | 229.09313 | 159.4 |
| [M+K]⁺ | 250.02247 | 140.6 |
Table data based on predicted values for this compound. uni.lu
GC-MS has been used to identify degradation products of similar dinitroaniline herbicides, such as pendimethalin (B1679228). ekb.eg LC-MS/MS is a sensitive method for detecting insensitive energetic compounds like nitroguanidine (B56551) (NG) and 2,4-dinitroanisole (B92663) (DNAN) at trace levels in environmental samples. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For aromatic amines with an N,N-dimethyl group, a characteristic peak is expected in the range of 2810 to 2790 cm⁻¹. spectroscopyonline.com In the case of the related compound 3,5-dinitroaniline, characteristic absorption bands for the primary amine (N-H stretching) are observed between 3550-3060 cm⁻¹. smolecule.com The distinctive and intense absorption bands for the nitro groups (asymmetric and symmetric N-O stretching) appear at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively. smolecule.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N,N-Dimethyl Group (Aromatic) | 2810 - 2790 |
| Nitro Group (Asymmetric N-O Stretch) | ~1550 |
| Nitro Group (Symmetric N-O Stretch) | ~1350 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C-C Stretch (Ring Modes) | 1620 - 1400 |
Note: The absorption ranges are based on general values for the functional groups and data for related compounds. smolecule.comspectroscopyonline.comspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for degradation product detection)
UV-Vis spectroscopy is useful for quantitative analysis and for detecting the degradation of compounds like this compound. The photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, has been studied using UV-Vis spectroscopy, which shows a strong absorption peak at 230 nm and a less intense peak near 340 nm. semanticscholar.org The degradation of such compounds can be monitored by observing changes in the UV-Vis spectrum over time. semanticscholar.orgnih.gov For instance, the water solubilities of new dinitroaniline derivatives have been determined using UV data. nih.gov
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from other components in a mixture, allowing for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of nitroaromatic compounds. researchgate.net This method is preferred for analyzing such compounds as it avoids the risk of thermal degradation that can occur with gas chromatography. researchgate.net A method for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater has been developed using HPLC with UV detection at 225 nm. researchgate.net The separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net In another study, HPLC with UV detection at 395 nm was used for the analysis of 3,5-dinitroaniline in soil extracts. dtic.mil
| Parameter | Value/Condition | Reference |
| Detection Wavelength | 225 nm | researchgate.net |
| Column | Agilent TC-C18 | researchgate.net |
| Mobile Phase | Acetonitrile/Water (30/70, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 395 nm | dtic.mil |
This table summarizes HPLC conditions used for the analysis of related nitroaniline compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical method used to monitor the progress of chemical reactions and assess the purity of a sample. libretexts.org In the context of dinitroaniline derivatives, TLC is frequently employed to follow the conversion of reactants to products. google.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org
For compounds like this compound, the choice of eluting solvent is crucial for achieving good separation. A common practice involves using a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. asm.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from a TLC experiment. libretexts.org This value is dependent on the compound's polarity, the nature of the stationary phase, and the composition of the mobile phase. For instance, in a study involving a related dinitroaniline derivative, an Rf value of 0.49 was reported using a 50% ethyl acetate-hexanes solvent system. asm.org
The visualization of spots on a TLC plate can often be achieved under UV light, especially if the plate contains a fluorescent indicator. libretexts.org TLC serves as a preliminary, yet powerful, tool for qualitative analysis in the research of this compound and its analogues. nih.gov
X-Ray Diffraction Analysis
Single crystal X-ray diffraction is the gold standard for unambiguous structure elucidation of crystalline compounds. unimi.it This technique involves irradiating a single crystal of the material with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
For this compound and its derivatives, single crystal XRD studies provide invaluable insights into their molecular geometry. For example, studies on related nitroaniline compounds have revealed details about the planarity of the dimethylamino group with respect to the aromatic ring. researchgate.net In a study of a co-crystal containing 2,4-dinitroaniline, a related compound, the asymmetric unit was found to contain two independent molecules of each component, linked by intermolecular hydrogen bonds. researchgate.net This level of detail is crucial for understanding intermolecular interactions that dictate the packing of molecules in the solid state.
The data obtained from single crystal XRD can be used to generate detailed structural models and tables of crystallographic parameters.
Table 1: Illustrative Crystallographic Data for a Related Dinitroaniline Co-crystal
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.234(5) |
| b (Å) | 6.897(3) |
| c (Å) | 28.985(12) |
| β (°) | 98.76(3) |
| Volume (ų) | 2809.8(19) |
| Z | 4 |
Note: This data is for a related compound, 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline, and serves as an example of the type of information obtained from single crystal X-ray diffraction. researchgate.net
Other Techniques
Beyond chromatography and X-ray diffraction, other analytical methods provide complementary information about the elemental composition and surface characteristics of this compound.
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized compound. For dinitroaniline derivatives, elemental analysis is routinely performed to confirm that the desired product has been obtained. asm.org
Table 2: Theoretical Elemental Composition of this compound (C₈H₉N₃O₄)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 45.50 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.31 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 19.91 |
| Oxygen | O | 16.00 | 4 | 64.00 | 30.31 |
| Total | | | | 211.20 | 100.00 |
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a solid material. anton-paar.com This analysis is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. upi.edu By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this isotherm to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area can be determined. libretexts.org
While not as commonly reported for simple molecular crystals like this compound unless it is part of a porous material formulation, surface area measurements are crucial for materials where surface interactions are important, such as in catalysis or for porous materials. iitk.ac.inresearchgate.net For instance, in materials science applications where dinitroanilines might be incorporated into porous frameworks, the BET method would be essential for characterizing the resulting material's surface properties. libretexts.org The technique provides valuable information on how the solid will interact with its environment. anton-paar.com
Future Directions and Emerging Research Areas
Development of Novel Derivatives
The synthesis of new dinitroaniline derivatives is a key focus of current research, aiming to enhance their therapeutic potential and applicability while minimizing undesirable properties.
A significant challenge in the application of dinitroaniline compounds, such as the lead compounds oryzalin (B97938) and trifluralin (B1683247), is their low water solubility, which can limit their bioavailability. nih.gov To address this, researchers are actively synthesizing derivatives with modified hydrophilicity. nih.gov This is achieved by introducing more hydrophilic functional groups at various positions on the dinitroaniline scaffold, such as the C-1 amine and the C-4 positions. nih.gov The goal is to strike a balance where increased water solubility enhances drug availability without compromising the compound's inherent activity. nih.gov Studies have shown that while simply increasing water solubility does not guarantee higher activity, it is a critical factor to consider in the design of more effective compounds. nih.gov
The potential toxicity of dinitroaniline compounds is a significant concern, particularly the presence of potentially mutagenic nitro groups. nih.gov Consequently, a major research thrust is the development of analogues that are less toxic but still retain their desired biological activity. nih.gov Research efforts have yielded several candidates that exhibit similar activity to the parent compounds but with significantly lower toxicity. nih.gov For instance, certain amine-substituted analogues have demonstrated some activity with low toxicity. nih.gov The exploration of different structural modifications, such as the introduction of cyclic structures or secondary amines at the N-1 position, is an ongoing strategy to decouple toxicity from efficacy. nih.gov
The following table summarizes the activity and toxicity of some dinitroaniline derivatives compared to lead compounds.
| Compound | EC50 (µM) | Toxicity (at 20 µM) |
| Oryzalin (lead) | - | Toxic |
| Trifluralin (lead) | - | Toxic |
| Derivative 1d | - | Significantly lower than leads |
| Derivative 2c | - | Significantly lower than leads |
| Derivative 2d | - | Significantly lower than leads |
| Derivative 7c | - | Significantly lower than leads |
| Chloralin (3b) | - | Toxic |
| Derivative 5 | - | Toxic |
| Simple amine analogs | Lower activity | Low toxicity |
EC50 represents the concentration of a drug that gives a half-maximal response. Data sourced from a study on dinitroaniline derivatives for the treatment of Cryptosporidium parvum infections. nih.gov
An innovative approach in the development of dinitroaniline derivatives is to design them to function as acceptors in glycosylation reactions. nih.govasm.org This strategy requires the synthesis of derivatives that possess an accessible hydroxyl group, which can participate in the formation of a glycosidic bond, while still preserving the compound's biological activity. nih.gov Such glycosylated dinitroanilines could potentially have altered pharmacokinetic properties and represent a novel class of targeted therapeutic agents. nih.gov The focus has been on analogues of trifluralin for this purpose, as they are generally less toxic than other dinitroaniline congeners. nih.gov
Computational-Experimental Integration
The synergy between computational modeling and experimental work is becoming increasingly crucial in advancing our understanding of dinitroaniline compounds, from predicting their properties to assessing their environmental impact.
There is a growing emphasis on integrating computational studies with experimental research to gain a more comprehensive understanding of the structure-activity relationships and reaction mechanisms of dinitroaniline derivatives. acs.org Computational models, such as those based on ab initio molecular dynamics and density functional theory, can provide valuable insights into reaction pathways and energy barriers that are difficult to probe experimentally. acs.org For instance, computational modeling has been used to support experimental findings by demonstrating how certain materials can lower the activation energy for the hydrolysis of related dinitroaromatic compounds. acs.org This integrated approach helps to rationalize experimental observations and guide the design of new experiments, ultimately accelerating the development of novel compounds with desired properties. nih.gov
Predicting the environmental fate and ecotoxicological effects of dinitroaniline herbicides is a critical area of research. cambridge.orgnih.govacs.org Advanced modeling techniques are being developed and applied to better understand how these compounds behave in the environment. numberanalytics.comnih.govmdpi.comsciencesconf.org Dinitroanilines are known to be persistent in soils, with their behavior influenced by factors such as sorption to organic matter, volatilization, and microbial degradation. cambridge.orgfrontiersin.org
Predictive models are being used to estimate the half-life of these compounds under different environmental conditions, such as aerobic and anaerobic systems. cambridge.org Furthermore, there is a recognized need to exercise caution when extrapolating results from controlled laboratory systems to natural environments, as the presence of substances like dissolved organic matter can significantly influence reaction rates. nih.gov The development of more sophisticated and validated models will be essential for accurate risk assessment and environmental management of dinitroaniline herbicides. numberanalytics.comnih.govmdpi.comsciencesconf.org
Applications in Material Science
Currently, direct applications of N,N-Dimethyl-3,5-dinitroaniline in material science are not widely documented in publicly available research. However, related dinitroaniline compounds are recognized as precursors in chemical synthesis. For instance, 2,6-Dinitroaniline (B188716) is used to create new 1,2,3-trisubstituted halobenzene derivatives, and 2,4-Dinitroaniline can be used to synthesize new aniline (B41778) derivatives for potential use in materials science. chemicalbull.comsigmaaldrich.comfishersci.at The presence of nitro groups, which are known to impart color, suggests a foundational use in the synthesis of dyes and pigments. cymitquimica.com The structural characteristics of dinitroanilines, such as hydrogen bonding and aromatic interactions, are subjects of study, which could inform the design of novel materials. acs.org
Bioremediation Strategies for Dinitroaniline Contamination
Dinitroaniline herbicides like trifluralin and pendimethalin (B1679228) are known environmental contaminants that are persistent in soil and water. mdpi.comsemanticscholar.org Consequently, a significant area of research is the development of effective bioremediation strategies to detoxify contaminated sites. nih.govcsic.es Bioremediation is viewed as a cost-effective and environmentally sound alternative to conventional physical and chemical treatment methods. ekb.eggoogle.com The core of this research involves identifying microorganisms that can degrade these complex molecules and optimizing the environmental conditions to enhance their efficacy. google.comresearchgate.net
The primary mechanism for the breakdown of dinitroaniline herbicides in the environment is microbial degradation. mdpi.com Research has focused on isolating and identifying specific microbial strains capable of using these xenobiotic compounds as a source of carbon and energy. nih.govembrapa.br Bacteria from the genera Bacillus, Pseudomonas, Klebsiella, Herbaspirillum, and Arthrobacter have been identified as effective degraders of various dinitroaniline herbicides. csic.esresearchgate.netoup.com
The degradation process often involves key enzymatic reactions such as nitroreduction and N-dealkylation, which break down the herbicide into less toxic compounds. mdpi.comekb.eg For example, Bacillus sp. TF-1 has been shown to degrade trifluralin through nitroreduction, trifluoromethyl oxidation, and N-dealkylation. mdpi.com Similarly, Pseudomonas sp. strain FK357 degrades N-Methyl-4-nitroaniline via N-demethylation followed by monooxygenase-mediated removal of the nitro group. plos.org Researchers use enrichment culture techniques to isolate these microbes from previously contaminated soils, suggesting that natural adaptation and selection processes occur in these environments. ekb.eggoogle.comresearchgate.net
Table 1: Selected Microorganisms Involved in Dinitroaniline Degradation
| Microorganism | Degraded Compound(s) | Key Findings | References |
| Bacillus sp. TF-1 | Trifluralin, Pendimethalin, Butralin (B1668113), Oryzalin | Degraded 87.6% of 100 mg/L trifluralin within 6 hours. mdpi.com | mdpi.comnih.gov |
| Bacillus cereus | Pendimethalin | Capable of degrading pendimethalin in mineral salt media. researchgate.net | researchgate.netresearchgate.net |
| Pseudomonas resinovorans | Pendimethalin | Identified as a pendimethalin degrading strain. researchgate.net | researchgate.net |
| Arthrobacter aurescens CTFL7 | Trifluralin | Found to be the most efficient degrader among several isolated strains. csic.es | csic.es |
| Klebsiella sp. | Trifluralin | Reduced trifluralin levels by 24.6% in 30 days. oup.com | oup.com |
| Bacillus megaterium | Pendimethalin | Optimal growth for degradation at pH 7 and 30°C. researchgate.net | ekb.egresearchgate.net |
| Pseudomonas sp. FK357 | N-Methyl-4-nitroaniline | Utilizes the compound as a sole source of carbon, nitrogen, and energy. plos.org | plos.org |
Once degrading microorganisms are identified, research shifts to optimizing the conditions for their activity to ensure efficient cleanup of contaminated sites. google.com This involves manipulating various environmental factors and employing different bioremediation technologies. researchgate.net Key strategies include biostimulation, which is the addition of nutrients, oxygen, or other limiting factors to encourage the growth of indigenous microbes, and bioaugmentation, which involves introducing specialized microbial cultures to a contaminated site. nih.govcsic.esresearchgate.net
The effectiveness of bioremediation is highly dependent on environmental parameters. Studies have shown that factors such as temperature, pH, initial contaminant concentration, and the presence of other carbon sources significantly influence the rate of degradation. nih.govbme.hu For example, the optimal conditions for trifluralin degradation by Bacillus sp. TF-1 were found to be a temperature of 30°C and a pH around 7.0. mdpi.comnih.gov Similarly, Bacillus megaterium showed optimal growth for degrading pendimethalin at 30°C and a pH of 7. researchgate.net
Researchers are also exploring the use of additives to enhance the bioavailability of hydrophobic compounds like dinitroanilines. Cyclodextrins, which are non-toxic and biodegradable, have been shown to increase the water solubility of these herbicides, making them more accessible to degrading microorganisms. csic.es Different bioremediation setups, such as soil slurry reactors and in-situ treatments, are also being compared for efficiency, with reactors offering faster but more expensive treatment compared to slower, less costly in-situ methods. researchgate.net
Table 2: Optimal Conditions for Dinitroaniline Bioremediation by Selected Microbes
| Microorganism | Compound | Optimal Temperature | Optimal pH | Key Optimization Factors | References |
| Bacillus sp. TF-1 | Trifluralin | 30°C | ~7.0 | Degrades 100% of 100 mg/L trifluralin at 30°C in 48h. mdpi.com | mdpi.comnih.gov |
| Bacillus megaterium (E22) | Pendimethalin | 30°C | 7.0 | Used to remove pendimethalin from liquid medium. researchgate.net | ekb.egresearchgate.net |
| Pseudomonas resinovorans (E20) | Pendimethalin | 30°C | 7.0 | Optimal growth conditions for degradation. researchgate.net | researchgate.net |
| Bacillus subtilis S8 | p-Nitroaniline | 31°C | 6.0 | Degraded 65.6% of 60 mg/L p-nitroaniline in 72h. nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dimethyl-3,5-dinitroaniline, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via acylation of 3,5-dinitroaniline derivatives. For example, reacting 3,5-dichloro-4-nitroaniline with acetic anhydride under reflux in the presence of a base (e.g., pyridine) neutralizes byproducts and improves reaction efficiency . Industrial methods may employ continuous flow processes for higher purity and consistency . Post-synthesis, purification via recrystallization (ethanol/methanol) is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be monitored?
- X-ray crystallography confirms molecular geometry and hydrogen-bonding patterns, as demonstrated in co-crystal studies .
- NMR spectroscopy (¹H, ¹³C) identifies substitution patterns and electronic environments. For example, methyl group protons in the dimethylamino moiety resonate at δ ~3.0 ppm .
- IR spectroscopy detects functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- HPLC-MS ensures purity and quantifies trace impurities, with mobile phases optimized for nitroaromatic compounds .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Stability is influenced by hydrogen-bonding interactions in the solid state, as seen in co-crystal structures where N–H···O bonds enhance thermal resistance .
- In solution, degradation via hydrolysis or photolysis can occur. Store in amber vials at –20°C under inert gas (e.g., argon) to minimize decomposition. Monitor degradation products using LC-MS with UV detection at 254 nm .
Advanced Research Questions
Q. What role do intermolecular interactions play in the co-crystallization of this compound, and how can these be exploited for material design?
- Co-crystals with thiourea derivatives (e.g., 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea) exhibit layered structures stabilized by N–H···O and C–H···O hydrogen bonds. These interactions enhance thermal stability and solubility, making the compound suitable for energetic material formulations .
- Computational modeling (e.g., DFT) predicts binding energies and optimizes co-former selection for desired physicochemical properties .
Q. How can computational methods guide the prediction of electronic and optical properties for nitro-functionalized derivatives?
- Density Functional Theory (DFT) calculates charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and spectroscopic behavior .
- Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, aiding in the design of nitroaromatic probes for sensing applications .
Q. What are the challenges in synthesizing high-energy density materials (HEDMs) using this compound as a precursor?
- The compound serves as a precursor for azobenzene derivatives (e.g., 4,4-dichloro-2,2′,3,3′,5,5′,6,6′-octanitroazobenzene), which are heat-resistant explosives. Key challenges include:
- Controlling nitro group orientation during diazotization to avoid unintended detonation .
- Optimizing crystal packing via mechanochemical synthesis to enhance detonation velocity .
Q. What advanced analytical strategies are used to detect trace amounts of this compound in environmental samples?
- Solid-Phase Microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 µg/L in water samples .
- Electrochemical sensors functionalized with molecularly imprinted polymers (MIPs) selectively bind nitroaromatics, with sensitivity enhanced by graphene oxide nanocomposites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
